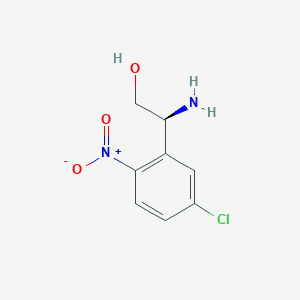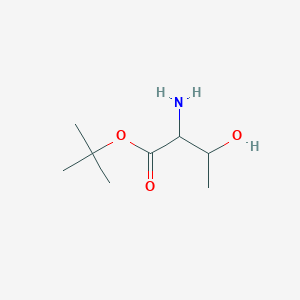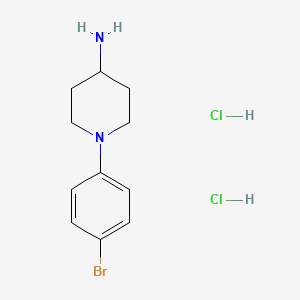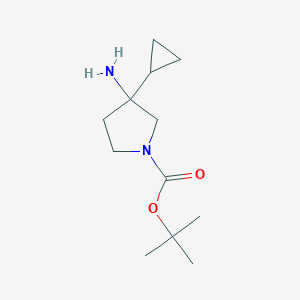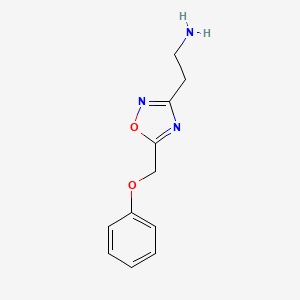
2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethan-1-amine groups. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, and the ethan-1-amine group can be added through reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
化学反应分析
Types of Reactions
2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenoxymethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the phenoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
科学研究应用
2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new polymers and other materials with unique properties.
作用机制
The mechanism of action of 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Similar compounds include other oxadiazoles and phenoxymethyl derivatives. Examples include:
- 2-(5-(4-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
- 2-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
Uniqueness
What sets 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine apart is its specific combination of functional groups, which can impart unique properties such as enhanced biological activity or improved material characteristics. This makes it a valuable compound for further research and development in various fields.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI 键 |
ZPVPPXTUSRYVGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


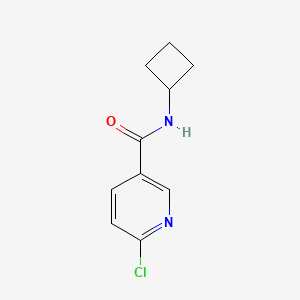

![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
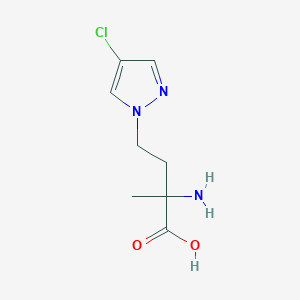
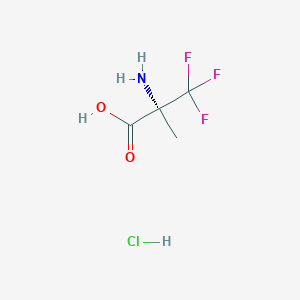
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
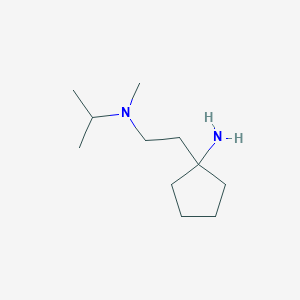
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)

